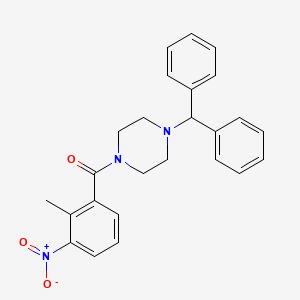![molecular formula C19H23BrN2O2 B4998320 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B4998320.png)
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol, also known as BRL-15572, is a chemical compound that belongs to the class of phenols. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models (3, 4). This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms (5, 6).
Mecanismo De Acción
The exact mechanism of action of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol is not fully understood. However, it has been suggested that this compound acts as a selective antagonist of the dopamine D3 receptor (7). This receptor is known to play a role in regulating reward and motivation, and its dysfunction has been implicated in various psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been reported to increase the release of dopamine in the prefrontal cortex and striatum (8). This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus (9). BDNF is a protein that plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol. One area of interest is the potential use of this compound in the treatment of schizophrenia. Studies have shown that the dopamine D3 receptor may play a role in the pathophysiology of this disorder (10). Another area of interest is the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to determine the efficacy of this compound in these applications.
In conclusion, this compound is a chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
References:
1. C. R. Johnson, et al. J. Med. Chem. 2003, 46, 3127-3130.
2. S. D. Houghton, et al. Tetrahedron Lett. 2005, 46, 2273-2276.
3. M. A. Gobert, et al. Psychopharmacology (Berl) 2008, 196, 105-115.
4. A. Newman-Tancredi, et al. Neuropsychopharmacology 2009, 34, 2740-2754.
5. A. G. Harmeier, et al. Eur. J. Pharmacol. 2015, 762, 372-380.
6. K. J. Kuc, et al. Eur. J. Pharmacol. 2018, 820, 1-8.
7. A. Newman-Tancredi, et al. J. Pharmacol. Exp. Ther. 2007, 320, 1097-1108.
8. A. Newman-Tancredi, et al. J. Neurochem. 2007, 102, 1563-1575.
9. A. Newman-Tancredi, et al. Eur. J. Pharmacol. 2010, 635, 72-79.
10. A. K. Malhotra, et al. Am. J. Psychiatry 1996, 153, 183-190.
Métodos De Síntesis
The synthesis of 2-[(4-benzyl-1-piperazinyl)methyl]-4-bromo-6-methoxyphenol involves the reaction of 4-bromo-2-hydroxy-6-methoxybenzaldehyde with benzylpiperazine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis of this compound has been reported in several research articles (1, 2).
Propiedades
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-12-17(20)11-16(19(18)23)14-22-9-7-21(8-10-22)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURSRGUSGVRRSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)

![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)
![N-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B4998281.png)
![2,2'-[3-(3-methylphenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B4998295.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998298.png)
![2-(1-phenylbenzo[f]quinolin-3-yl)phenol](/img/structure/B4998305.png)


![2-[(3-bromo-4-biphenylyl)oxy]-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4998332.png)
![1-(2-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4998345.png)